molecular formula C19H17NO3 B083189 Noracronycine CAS No. 13161-79-0

Noracronycine

Cat. No.: B083189
CAS No.: 13161-79-0
M. Wt: 307.3 g/mol
InChI Key: CBXBWBNEFPNSDO-UHFFFAOYSA-N
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Description

Noracronycine is an alkaloid originally isolated from Goniothalamus pentaphyllus (a plant species) and exhibits antimalarial properties . Its chemical structure consists of a chromene core, making it a member of the acridone alkaloid family.

Scientific Research Applications

Noracronycine’s applications extend beyond antimalarial activity:

    Chemistry: Its unique structure makes it an interesting target for synthetic chemists.

    Biology: Investigating its interactions with biological systems could reveal novel pathways.

    Medicine: Potential therapeutic applications beyond malaria treatment.

    Industry: this compound’s synthetic derivatives may find use in drug development.

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for noracronycine are scarce in the literature, researchers have achieved its total synthesis. One concise approach involves the regioselective nucleophilic addition of anthranilate to chromene-type arynes under mild, transition-metal-free conditions . Further optimization may be necessary for large-scale production.

Chemical Reactions Analysis

Noracronycine likely undergoes various chemical reactions. While specific studies are limited, we can infer potential reactions based on its structure:

    Oxidation: Oxidative transformations may occur, leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced derivatives.

    Substitution: Nucleophilic substitutions at different positions on the chromene ring are plausible.

Common Reagents and Conditions::

    Anthranilate: Used in the key step of this compound synthesis.

    Mild Conditions: Researchers emphasize mild reaction conditions to avoid unwanted side reactions.

Major Products:: The major products resulting from this compound reactions would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.

Comparison with Similar Compounds

While noracronycine is relatively rare, we can compare it to other acridone alkaloids:

    Acronycine: A closely related compound with similar chromene structure and antitumor properties.

    Atalaphyllidine: Another acridone alkaloid with distinct biological activities.

Properties

IUPAC Name

6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBWBNEFPNSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157139
Record name Noracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13161-79-0
Record name Noracronycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noracronycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Noracronycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORACRONYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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